molecular formula C8H16ClNO B3019486 Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride CAS No. 2126143-65-3

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride

Cat. No.: B3019486
CAS No.: 2126143-65-3
M. Wt: 177.67
InChI Key: ZJAMGWKNCMNMJQ-SCLLHFNJSA-N
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Description

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride is a bicyclic organic compound featuring a fused cyclopentane-furan ring system with a methanamine substituent at the 3a-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. The compound’s stereochemistry, defined by the (3aR,6aR) configuration, is critical for its interactions in biological systems or chiral separation processes.

Key physicochemical properties inferred from structural analogs (e.g., cyclopenta[b]furan derivatives) include moderate polarity due to the ether oxygen in the furan ring and the amine group. The hydrochloride salt likely contributes to a higher melting point and aqueous solubility compared to the free base.

Properties

IUPAC Name

[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-6-8-3-1-2-7(8)10-5-4-8;/h7H,1-6,9H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAMGWKNCMNMJQ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydro-cyclopenta[b]furan ring system, followed by the introduction of the methanamine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride with structurally related analogs, focusing on substituents, stereochemistry, and applications:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Applications/Notes References
This compound C₉H₁₆ClNO Amine group at 3a-position; hydrochloride salt ~215–220 (estimated) Pharmaceutical intermediate; chiral building block
Rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride C₉H₁₆ClNO₂ Methoxy group at 6a-position 230.68 Enhanced lipophilicity; potential CNS-targeting agent
Rac-1-[(3aR,6aR)-1-methyl-octahydrocyclopenta[b]pyrrol-3a-yl]methanamine C₁₀H₁₈N₂ Pyrrolidine ring (replaces furan); methyl group 154.26 Broader amine reactivity; used in peptidomimetics
(3aR,4R,5R,6aS)-2-Oxo-4-(3-oxooct-1-en-1-yl)-hexahydro-2H-cyclopenta[b]furan-5-yl benzoate C₂₃H₂₈O₆ Oxo and benzoate ester groups 408.47 Synthetic intermediate for terpenoid derivatives
5212 (3aR,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride C₁₁H₂₀ClNO₃ 2-Methoxyethoxy group at 6a-position 257.73 Improved solubility; explored in prodrug formulations

Structural and Functional Insights:

Methoxy or 2-methoxyethoxy substituents (e.g., in entries 2 and 5) improve lipophilicity and metabolic stability, making these analogs suitable for CNS drug development .

Stereochemical Sensitivity :

  • The (3aR,6aR) configuration is conserved in all cyclopenta[b]furan derivatives listed, suggesting its importance in maintaining the compound’s conformational rigidity and binding affinity.

Salt vs. Free Base :

  • Hydrochloride salts (entries 1, 2, and 5) are preferred for crystallization and handling, whereas free bases (entry 3) are more reactive in alkylation or acylation reactions .

Applications: The benzoate ester derivative (entry 4) serves as a precursor for bioactive terpenoids, leveraging the cyclopenta[b]furan scaffold’s rigidity for stereoselective synthesis .

Biological Activity

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride, with the CAS number 2126143-65-3, is a synthetic compound characterized by its unique hexahydro-cyclopenta[b]furan structure. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.

The molecular formula of this compound is C8_8H16_{16}ClNO, with a molar mass of 177.67 g/mol. Its structure features a cyclopentane ring fused to a furan system, which is significant for its biological interactions.

PropertyValue
CAS Number2126143-65-3
Molecular FormulaC8_8H16_{16}ClNO
Molar Mass177.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may influence neurotransmitter pathways, particularly those involving monoamines, which could have implications in neuropharmacology.

Potential Targets:

  • Monoamine Transporters : The compound may act as a modulator of serotonin and norepinephrine transporters.
  • Receptor Interactions : It might interact with specific receptor subtypes involved in mood regulation and cognitive functions.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key research:

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on depression models in rodents. The results indicated significant antidepressant-like effects when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: In Vitro Assays

In vitro assays demonstrated that this compound exhibited moderate inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition could enhance the levels of serotonin and norepinephrine in synaptic clefts.

Comparative Analysis

To further understand the uniqueness of this compound, comparisons were made with similar compounds:

Compound NameStructure TypeBiological Activity
Rac-{[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan]}(methyl)amineHexahydro-cyclopenta derivativeModerate MAO inhibition
Rac-{[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan]}(butyl)amineHexahydro-cyclopenta derivativeLower antidepressant-like effects

Q & A

Basic: What synthetic routes are recommended for Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of a furan precursor followed by amine functionalization. For cyclopenta[b]furan derivatives, Corey lactone intermediates (e.g., (−)-Corey lactone in ) are often used as chiral building blocks. The amine group can be introduced via reductive amination or nucleophilic substitution. For the hydrochloride salt, the free base is treated with HCl in a polar solvent (e.g., ethanol) under controlled conditions to avoid decomposition . Purity optimization may require column chromatography or recrystallization, as noted for structurally related compounds in (98% purity via HPLC).

Basic: How is the stereochemistry of the cyclopenta[b]furan core confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for stereochemical confirmation. Using SHELX software (e.g., SHELXL for refinement), the absolute configuration can be determined from single-crystal diffraction data . For example, reports optical rotation data ([α]D = −44° in methanol) to corroborate stereochemistry, which aligns with chiral HPLC retention times for similar compounds .

Advanced: How can researchers resolve discrepancies in NMR data for this compound’s diastereomers?

Methodological Answer:
Diastereomers may exhibit overlapping signals in ¹H/¹³C NMR. Advanced strategies include:

  • 2D NMR (COSY, NOESY): To differentiate coupling patterns and spatial proximities (e.g., distinguishing axial/equatorial protons in the cyclopenta[b]furan ring) .
  • Variable Temperature NMR: To resolve dynamic effects caused by ring puckering or amine proton exchange .
  • DFT Calculations: Predict chemical shifts and compare with experimental data, as applied to related cyclopenta[b]furan derivatives in .

Advanced: What strategies are effective for analyzing enantiomeric purity in this compound?

Methodological Answer:

  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases, as validated for Corey lactone analogs in .
  • Circular Dichroism (CD): Compare CD spectra with enantiomerically pure standards to confirm optical activity .
  • Mosher’s Ester Analysis: Derivatize the amine with Mosher’s acid chloride and analyze ¹H NMR splitting patterns .

Basic: How is the hydrochloride salt stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC (e.g., uses purity thresholds ≥95%).
  • Thermogravimetric Analysis (TGA): Determine hygroscopicity and decomposition temperatures .
  • pH-Solubility Profiling: Assess salt dissociation in aqueous buffers (pH 1–7) to predict bioavailability for pharmacological studies .

Advanced: How can computational modeling predict the compound’s biological target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., prostaglandin receptors, given structural similarity to bimatoprost in ).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability in lipid bilayers, critical for amine-containing analogs .
  • QSAR Analysis: Correlate substituent effects (e.g., cyclopenta[b]furan ring rigidity) with activity data from analogs in .

Basic: What analytical techniques validate the compound’s purity and identity?

Methodological Answer:

  • HPLC-MS: Confirm molecular weight (e.g., [M+H⁺] = calc. 200.24 for free base; ) and detect impurities ≤0.5% .
  • FT-IR: Identify characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹ for the amine; C-Cl stretch at ~600 cm⁻¹ for the hydrochloride salt) .
  • Elemental Analysis: Match experimental C/H/N/O percentages with theoretical values (e.g., C₉H₁₆N₂O₃·HCl in ).

Advanced: How to address low yields in the final hydrochloride salt formation step?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., acetonitrile) for salt precipitation, as used in for similar lactones.
  • Counterion Exchange: Replace HCl with alternative acids (e.g., trifluoroacetate) to improve crystallinity .
  • Process Optimization: Use Design of Experiments (DoE) to vary temperature, stoichiometry, and agitation rates .

Advanced: What structural features influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Calculations: Estimate lipophilicity (e.g., Cyclopenta[b]furan’s cLogP ≈ 1.2) to predict blood-brain barrier permeability .
  • Metabolic Stability Assays: Incubate with liver microsomes to identify CYP450-mediated oxidation sites (e.g., amine demethylation) .
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure unbound fraction, critical for dose-response studies .

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